Phenyl bis(2-hydroxyethyl)carbamate

Description

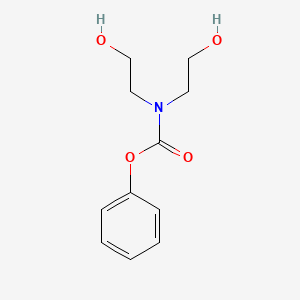

Phenyl bis(2-hydroxyethyl)carbamate is a carbamate derivative featuring a phenyl group linked to a bis(2-hydroxyethyl)carbamate moiety.

Properties

CAS No. |

34085-53-5 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

phenyl N,N-bis(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C11H15NO4/c13-8-6-12(7-9-14)11(15)16-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |

InChI Key |

VJNUXILTLSMHSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into simpler carbamate structures.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates .

Scientific Research Applications

Phenyl bis(2-hydroxyethyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl bis(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction disrupts the normal function of the enzyme, leading to various biological effects . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Alkyl Carbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and related derivatives (e.g., 5a–i, 6a–i) share a phenyl-carbamate backbone but differ in substituents (e.g., chloro, dichloro groups) and alkyl chain lengths. Key findings include:

- Lipophilicity : HPLC-derived capacity factors (log k) for these compounds range from 1.12 to 2.45 , influenced by electron-withdrawing substituents like chlorine, which increase polarity .

Table 1: Substituent Effects on Lipophilicity (Selected Examples)

| Compound | Substituent | log k (HPLC) |

|---|---|---|

| 4a (R = methyl) | 3-chlorophenyl | 1.89 ± 0.03 |

| 5a (R = ethyl) | 4-dichlorophenyl | 2.12 ± 0.05 |

| 6a (R = propyl) | 3,4-dichlorophenyl | 2.45 ± 0.07 |

Bis(2-hydroxyethyl) Derivatives

- Bis(2-hydroxyethyl)amine and bis(2-hydroxyethyl) ether () lack the carbamate functional group but share the 2-hydroxyethyl motif. These compounds exhibit higher hydrophilicity compared to phenyl bis(2-hydroxyethyl)carbamate due to the absence of aromatic and carbamate groups.

- Ethyl carbamate derivatives (e.g., ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) demonstrate pesticidal activity, suggesting that this compound could similarly interact with biological targets via carbamate-mediated inhibition .

Silyl-Terminated Carbamates

The silyl-centered molecule diphenylsilanediyl bis((4-nitrophenyl)carbamate) () exhibits a reaction rate constant of 1733 ± 30 M⁻¹ min⁻¹ with TBAF, attributed to silicon’s electrophilicity. In contrast, this compound’s lack of silicon likely results in slower degradation under similar conditions, enhancing its stability in non-nucleophilic environments .

Physicochemical and Functional Properties

Table 2: Key Property Comparison

| Property | This compound | Diphenylsilanediyl bis-carbamate | 4a (Methyl-substituted) |

|---|---|---|---|

| Hydrophilicity | Moderate (hydroxyethyl groups) | Low (silyl/nitro groups) | Low (chloro groups) |

| Reactivity with TBAF | Negligible | High (1733 M⁻¹ min⁻¹) | Not tested |

| Biological Activity | Potential pesticidal/anti-enzymatic | Unreported | Anti-fungal |

Research Implications and Gaps

- Synthetic Routes : Analogous to Example 427 in , this compound could be synthesized via stepwise reactions involving 2-hydroxyethylamine intermediates.

- Analytical Differentiation : As shown in , bis(2-hydroxyethyl) carbamates react with ferric chloride or FCNP, enabling chromatographic distinction from simpler carbamates like ethyl carbamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.